![molecular formula C14H15N B14660040 2-[(4-Methylphenyl)methyl]aniline CAS No. 51570-53-7](/img/structure/B14660040.png)
2-[(4-Methylphenyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylphenyl)methyl]aniline, also known as 4-Methylbenzylamine, is an organic compound with the molecular formula C14H15N. This compound is a derivative of aniline, where the aniline nitrogen is bonded to a benzyl group substituted with a methyl group at the para position. It is a colorless to pale yellow liquid with a characteristic amine odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)methyl]aniline can be achieved through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 4-methylbenzyl nitrobenzene using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation over palladium on carbon (Pd/C) under hydrogen gas.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 4-methylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)methyl]aniline undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation with palladium on carbon (Pd/C).
Electrophilic Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Electrophilic Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-[(4-Methylphenyl)methyl]aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)methyl]aniline involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, such as cyclooxygenase (COX), which plays a role in inflammation.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
Cellular Pathways: The compound can influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
2-[(4-Methylphenyl)methyl]aniline can be compared with other similar compounds:
4-Methylaniline: This compound has a methyl group at the para position but lacks the benzyl group, resulting in different reactivity and physical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
51570-53-7 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]aniline |
InChI |
InChI=1S/C14H15N/c1-11-6-8-12(9-7-11)10-13-4-2-3-5-14(13)15/h2-9H,10,15H2,1H3 |
InChI Key |
UYYLZKOSHLFMKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




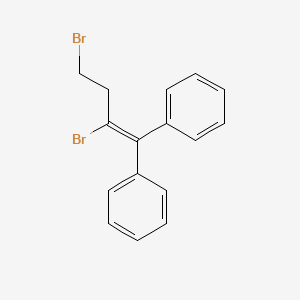
![N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine](/img/structure/B14659969.png)

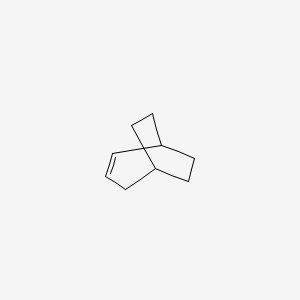
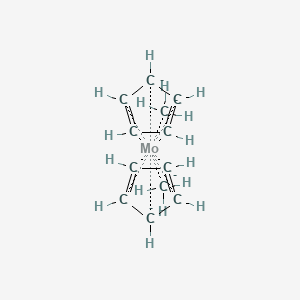
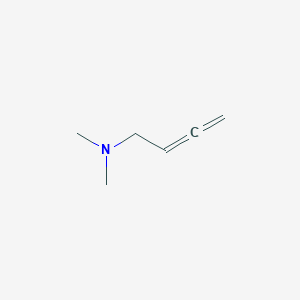
![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)
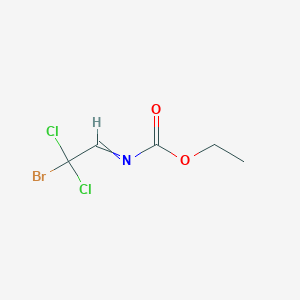
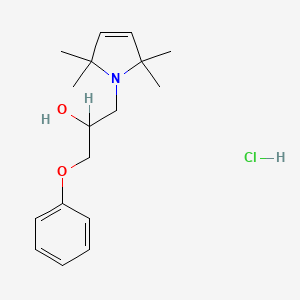
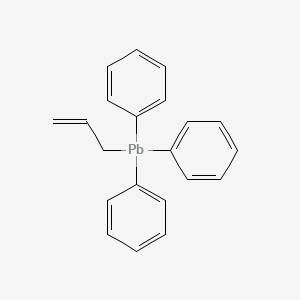

![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
